![molecular formula C16H15F3N4O B2980422 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021069-98-6](/img/structure/B2980422.png)
2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has been widely used in scientific research. It is a highly selective and potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, cell division, and DNA damage response. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Scientific Research Applications
Antitumor Activity
A study conducted by Yurttaş et al. (2014) evaluated the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells. These compounds exhibited promising antiproliferative agents, suggesting a potential pathway for cancer therapy development (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial Agents
Research by Jadhav et al. (2017) synthesized novel compounds derived from 1,2,3-triazole and evaluated them for their antimicrobial activities. These compounds showed moderate to good activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Synthesis and Characterization of Novel Derivatives
Bhat et al. (2018) reported on the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This efficient method yields compounds potentially useful in various pharmacological and materials science applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Crystal Structure and Synthesis Methods
Said et al. (2020) explored the microwave-assisted synthesis of 1,2,3-triazole derivatives, demonstrating an eco-friendly and efficient approach to producing these compounds. The study provided valuable insights into the structural characteristics of these molecules (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).
Pharmacological Evaluation
Bhosale et al. (2014) designed and synthesized derivatives of biphenyl moiety linked with aryl piperazine, evaluating them for antipsychotic activity. This highlights the compound's potential application in developing new treatments for psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)15(24)23-10-8-22(9-11-23)14-7-6-13(20-21-14)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKFZOAIAHUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone |
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